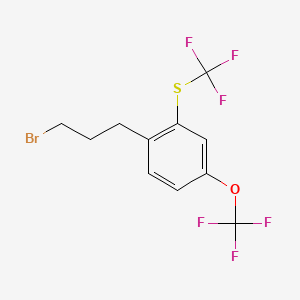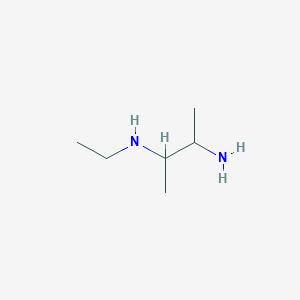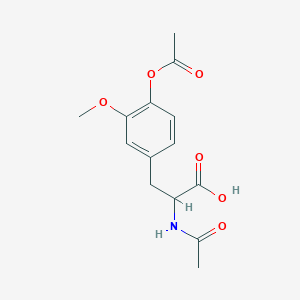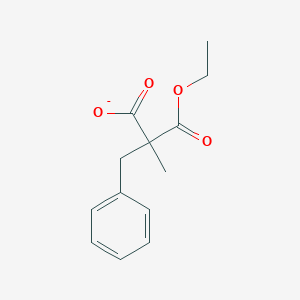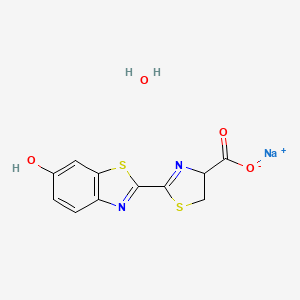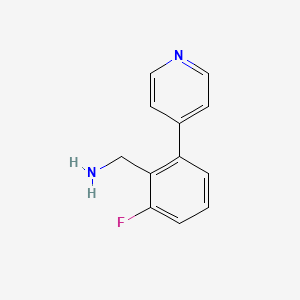
(2-Fluoro-6-(pyridin-4-yl)phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-6-(pyridin-4-yl)phenyl)methanamine is an organic compound that features a fluorine atom, a pyridine ring, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-6-(pyridin-4-yl)phenyl)methanamine typically involves the following steps:
Nucleophilic Substitution: Starting from a fluorinated pyridine derivative, a nucleophilic substitution reaction can be carried out to introduce the pyridine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing other functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original substituents.
Applications De Recherche Scientifique
(2-Fluoro-6-(pyridin-4-yl)phenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (2-Fluoro-6-(pyridin-4-yl)phenyl)methanamine involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom and pyridine ring contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
(2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine: Similar structure with a different position of the pyridine ring.
(3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine: Another isomer with the fluorine atom in a different position.
(4-Fluorophenyl)(pyridin-4-yl)methanone: A related compound with a ketone group instead of an amine.
Uniqueness: (2-Fluoro-6-(pyridin-4-yl)phenyl)methanamine is unique due to the specific positioning of the fluorine atom and the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H11FN2 |
|---|---|
Poids moléculaire |
202.23 g/mol |
Nom IUPAC |
(2-fluoro-6-pyridin-4-ylphenyl)methanamine |
InChI |
InChI=1S/C12H11FN2/c13-12-3-1-2-10(11(12)8-14)9-4-6-15-7-5-9/h1-7H,8,14H2 |
Clé InChI |
DJVVXSNJDNQCHA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)CN)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


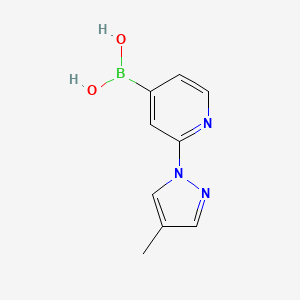
![1-(Bromomethyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14072011.png)
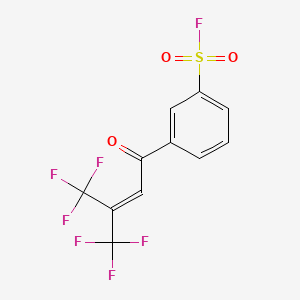
![Benzyl 3-[(Chlorosulfonyl)methyl]benzoate](/img/structure/B14072015.png)
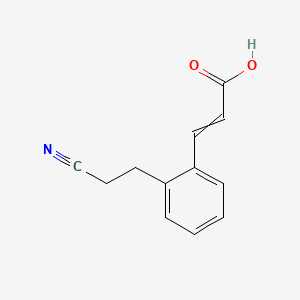
![2-(Piperidin-4-ylmethyl)benzo[d]thiazole hydrochloride](/img/structure/B14072025.png)
